molecular formula C18H9BF6 B12548847 Tris(2,6-difluorophenyl)borane CAS No. 146355-09-1

Tris(2,6-difluorophenyl)borane

Cat. No.: B12548847
CAS No.: 146355-09-1
M. Wt: 350.1 g/mol
InChI Key: JLJPODGFCSCSOY-UHFFFAOYSA-N
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Description

Tris(2,6-difluorophenyl)borane is a boron-based compound known for its unique chemical properties and applications. It is a member of the triarylborane family, characterized by the presence of three 2,6-difluorophenyl groups attached to a central boron atom. This compound is of significant interest in various fields of chemistry due to its strong Lewis acidity and ability to participate in a wide range of chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tris(2,6-difluorophenyl)borane typically involves the reaction of boron trichloride with 2,6-difluorophenyl lithium or Grignard reagents. The reaction is carried out under an inert atmosphere to prevent the formation of unwanted by-products. The general reaction scheme is as follows:

BCl3+3C6H3F2LiB(C6H3F2)3+3LiCl\text{BCl}_3 + 3 \text{C}_6\text{H}_3\text{F}_2\text{Li} \rightarrow \text{B}(\text{C}_6\text{H}_3\text{F}_2)_3 + 3 \text{LiCl} BCl3​+3C6​H3​F2​Li→B(C6​H3​F2​)3​+3LiCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and stringent control of reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Tris(2,6-difluorophenyl)borane undergoes various types of chemical reactions, including:

    Hydroboration: It reacts with alkenes and alkynes to form organoborane compounds.

    Lewis Acid Reactions: It acts as a Lewis acid in various catalytic processes, including polymerization and hydroboration reactions.

    Substitution Reactions: It can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Hydroboration: Common reagents include alkenes, alkynes, and hydrogen. The reaction is typically carried out at room temperature or slightly elevated temperatures.

    Lewis Acid Reactions: Reagents include various nucleophiles, and the reactions are often conducted under inert atmospheres to prevent moisture interference.

    Substitution Reactions: Reagents include halogenated compounds and other electrophiles.

Major Products:

    Hydroboration: Organoborane compounds.

    Lewis Acid Reactions: Various borylated products.

    Substitution Reactions: Substituted aromatic compounds.

Scientific Research Applications

Tris(2,6-difluorophenyl)borane has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in hydroboration reactions and as a reagent in the synthesis of complex organic molecules.

    Biology: It is explored for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent in cancer treatment due to its unique chemical properties.

    Industry: It is used in the production of polymers and other advanced materials due to its strong Lewis acidity and reactivity.

Mechanism of Action

The mechanism of action of tris(2,6-difluorophenyl)borane primarily involves its role as a Lewis acid. It can accept electron pairs from various nucleophiles, facilitating a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and application. For example, in hydroboration reactions, it activates the alkene or alkyne substrate, allowing for the addition of boron across the double or triple bond.

Comparison with Similar Compounds

    Tris(2,4,6-trifluorophenyl)borane: Known for its efficiency in hydroboration reactions.

    Tris(pentafluorophenyl)borane: A strong Lewis acid used in various catalytic processes.

    Tris(2,4-difluorophenyl)borane: Used in polymerization reactions and known for its stability under ambient conditions.

Uniqueness: Tris(2,6-difluorophenyl)borane is unique due to its specific substitution pattern on the phenyl rings, which influences its reactivity and stability. Its strong Lewis acidity and ability to participate in a wide range of reactions make it a valuable compound in both research and industrial applications.

Properties

CAS No.

146355-09-1

Molecular Formula

C18H9BF6

Molecular Weight

350.1 g/mol

IUPAC Name

tris(2,6-difluorophenyl)borane

InChI

InChI=1S/C18H9BF6/c20-10-4-1-5-11(21)16(10)19(17-12(22)6-2-7-13(17)23)18-14(24)8-3-9-15(18)25/h1-9H

InChI Key

JLJPODGFCSCSOY-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC=C1F)F)(C2=C(C=CC=C2F)F)C3=C(C=CC=C3F)F

Origin of Product

United States

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